3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine
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Overview
Description
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring substituted with an azetidine moiety linked via an ether bond The azetidine ring is further substituted with a sulfonyl group attached to a 5-ethylthiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the azetidine ring and the thiophene derivative. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions. The thiophene derivative is prepared by introducing an ethyl group at the 5-position of the thiophene ring, followed by sulfonylation to introduce the sulfonyl group.
The final step involves the coupling of the azetidine derivative with the pyridine ring through an ether linkage. This can be achieved using suitable coupling reagents and catalysts under optimized reaction conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring efficient purification processes, and implementing quality control measures to maintain consistency and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing sulfonyl groups to sulfides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: It may find applications in the development of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine moieties could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-((1-((5-Methylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Similar structure with a methyl group instead of an ethyl group on the thiophene ring.
3-((1-((5-Phenylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Features a phenyl group on the thiophene ring.
3-((1-((5-Chlorothiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine: Contains a chlorine atom on the thiophene ring.
Uniqueness
The uniqueness of 3-((1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)oxy)pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group on the thiophene ring and the sulfonyl group on the azetidine ring may confer distinct properties compared to its analogs, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-13-5-6-14(20-13)21(17,18)16-9-12(10-16)19-11-4-3-7-15-8-11/h3-8,12H,2,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUBCUDIGTZBGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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